molecular formula C24H21FN2O3 B1224651 2-(4-fluorophenyl)-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2H-pyrrol-5-one

2-(4-fluorophenyl)-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2H-pyrrol-5-one

Cat. No. B1224651
M. Wt: 404.4 g/mol
InChI Key: IXTHZNVFHVOHAR-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2H-pyrrol-5-one is a pyrroline.

Scientific Research Applications

Formation and Crystal Properties

Research has explored the formation of metal-lustrous organic crystals from pyrrole derivatives, including a 2-(4-fluorophenyl) variant. This specific derivative has been noted to form gold-like lustrous crystals, indicating potential applications in materials science for creating visually unique and potentially functional crystal structures (Ogura et al., 2006).

Chemical Synthesis Techniques

Studies have also delved into the chemical synthesis techniques involving fluorophenyl and methoxyaniline components. This includes the exploration of Ullman methoxylation processes, which are significant in the development of various chemical compounds (Ragan et al., 2003).

Potential Antipsychotic Applications

In the field of medicinal chemistry, research has indicated the potential antipsychotic applications of 2-phenylpyrrole derivatives, including compounds with 4-fluorophenyl groups. These compounds have shown promise as dopamine D-2 antagonists, suggesting potential therapeutic applications in treating psychological disorders (van Wijngaarden et al., 1988).

Electrochromic Properties

Electrochromic properties of soluble conducting polymers that include 4-fluorophenyl groups have been studied. These materials exhibit interesting color-changing properties when voltage is applied, indicating applications in smart materials and display technologies (Arslan et al., 2007).

Antimicrobial and Antitubercular Activities

Research has also been conducted on the antimicrobial and antitubercular activities of pyrrole derivatives. This includes the study of compounds with fluorophenyl groups, which have shown significant activity against various microbial strains, suggesting their potential use in developing new antimicrobial agents (Dangar et al., 2014; Bodige et al., 2019).

Application in Alzheimer's Disease Research

There's research indicating the use of fluorophenyl-pyrrole derivatives in the study of Alzheimer's disease. These compounds have been used in molecular imaging to quantify receptor densities in the brains of Alzheimer's patients, highlighting their potential in diagnostic and therapeutic research (Kepe et al., 2006).

properties

Product Name

2-(4-fluorophenyl)-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2H-pyrrol-5-one

Molecular Formula

C24H21FN2O3

Molecular Weight

404.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H21FN2O3/c1-29-20-11-7-18(8-12-20)26-22-15-23(16-3-5-17(25)6-4-16)27(24(22)28)19-9-13-21(30-2)14-10-19/h3-15,23,26H,1-2H3

InChI Key

IXTHZNVFHVOHAR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-fluorophenyl)-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2H-pyrrol-5-one
Reactant of Route 2
2-(4-fluorophenyl)-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2H-pyrrol-5-one
Reactant of Route 3
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2-(4-fluorophenyl)-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2H-pyrrol-5-one
Reactant of Route 4
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2-(4-fluorophenyl)-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2H-pyrrol-5-one
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenyl)-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2H-pyrrol-5-one
Reactant of Route 6
2-(4-fluorophenyl)-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-2H-pyrrol-5-one

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